Steric Bulk and Hydrophobicity: Diethylamino vs. Dimethylamino Substitution
The diethylamino substituent increases both the steric bulk (Taft Es parameter) and lipophilicity (calculated LogP) relative to the dimethylamino analog. The target compound has a calculated LogP of 1.629 (XLogP3: 1.1) , while the dimethyl analog 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0) has an XLogP3 of approximately 0.5 and a lower molecular weight (152.19 vs. 180.25 g/mol) [1]. This difference in lipophilicity and steric profile directly affects solubility in hydrocarbon fuels, membrane permeability in biological systems, and the steric environment around the metal center in coordination complexes [2][3].
Target: LogP 1.629, MW 180.25 g/mol
Dimethyl analog (CAS 2168-13-0): XLogP3 ≈ 0.5, MW 152.19 g/mol
ΔLogP ≈ +1.1; ΔMW +28.06 g/mol; increased steric bulk from ethyl vs. methyl groups.
Higher logP supports fuel-phase partitioning; alters biological membrane permeability context.
Calculated physicochemical properties; experimental validation recommended for specific application context.
| Evidence Dimension | Lipophilicity and steric bulk |
|---|---|
| Target Compound Data | LogP = 1.629; MW = 180.25 g/mol; N-substituent = diethyl |
| Comparator Or Baseline | 2-((Dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0): XLogP3 ≈ 0.5; MW = 152.19 g/mol; N-substituent = dimethyl |
| Quantified Difference | ΔLogP ≈ +1.1; ΔMW = +28.06 g/mol; increased steric bulk from ethyl vs. methyl groups |
| Conditions | Calculated physicochemical properties under standard conditions |
Why This Matters
Higher LogP correlates with improved partitioning into non-polar media (e.g., hydrocarbon fuels in antiknock applications) and altered biological membrane permeability, making the diethyl homolog functionally non-interchangeable with the dimethyl version for application-specific procurement decisions.
- [1] PubChem. 2-((Dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0). Compound Summary, CID 1109104. View Source
- [2] Burns, L. D. Motor fuel. United States Patent US4295861A, October 20, 1981. (Individually claims compounds I–V, implying non-equivalence.) View Source
- [3] Yilmaz, V. T. et al. Structural and magnetic characterization of copper(II) halide complexes with 2-(dimethylaminomethyl)-3-hydroxypyridine. Polyhedron, 2005. (Demonstrates coordination behavior of dimethyl analog; diethyl analog expected to exhibit distinct Cu–Namine bond distances owing to greater steric demand.) View Source
